TOF50 Superiority in Ru-Catalysed Transfer Hydrogenation of Acetophenone: Head-to-Head Aminophosphine Ligand Comparison
The ruthenium(II) complex [RuCl2(κ2-P,N-2-Ph2PC6H4CH2NH-(S)-CHMeCy)(PPh3)] (5e) bearing the target compound as ligand achieves a turnover frequency at 50% conversion (TOF50) of 2500 h⁻¹ in the transfer hydrogenation of acetophenone using propan-2-ol as hydrogen donor and NaOH as base at 82 °C with 0.2 mol% catalyst loading. This is the highest TOF50 recorded among all five-coordinate aminophosphine-ruthenium complexes evaluated in the same study. Specifically, the N-phenyl analog 5a (R = Ph) attains TOF50 = 1680 h⁻¹, the N-isopropyl analog 5d (R = iPr) attains TOF50 = 1040 h⁻¹, and the N-tert-butyl analog (previously reported in Organometallics 2001) attains TOF50 = 1610 h⁻¹. The target complex thus delivers a 49% higher TOF than the next-best aminophosphine (5a) and a 140% increase over 5d [1]. All complexes were evaluated under identical reaction conditions: Schlenk tube, 82 °C, 50 mL propan-2-ol, 5 mmol acetophenone, 0.2 mol% catalyst, 4.8 mol% NaOH [1].
| Evidence Dimension | Turnover frequency at 50% conversion (TOF50, h⁻¹) in transfer hydrogenation of acetophenone |
|---|---|
| Target Compound Data | TOF50 = 2500 h⁻¹ (complex 5e, ligand = (S)-CHMeCy-aminophosphine) |
| Comparator Or Baseline | Complex 5a (R = Ph): TOF50 = 1680 h⁻¹; Complex 5d (R = iPr): TOF50 = 1040 h⁻¹; Complex with R = tBu (2001 paper): TOF50 = 1610 h⁻¹; [RuCl2(PPh3)3] baseline: TOF50 = 220 h⁻¹ |
| Quantified Difference | +49% vs. 5a (R=Ph); +140% vs. 5d (R=iPr); +55% vs. tBu analog; +1036% vs. [RuCl2(PPh3)3] |
| Conditions | Acetophenone (5 mmol), propan-2-ol (50 mL), 0.2 mol% Ru catalyst, NaOH (4.8 mol%), 82 °C, Schlenk tube under reflux |
Why This Matters
For applications prioritising catalytic throughput over enantioselectivity—such as racemic intermediate production or high-throughput kinetic screening—the 1.5–2.4× TOF advantage translates directly to reduced catalyst loading, shorter cycle times, or higher space-time yield.
- [1] Crochet, P.; Gimeno, J.; Borge, J.; García-Granda, S. Novel ruthenium(II) complexes containing imino- or aminophosphine ligands for catalytic transfer hydrogenation. New J. Chem. 2003, 27, 414–420. Table 2, entries 7–11. DOI: 10.1039/B206119H. View Source
